Lamotrigine-13C3

説明

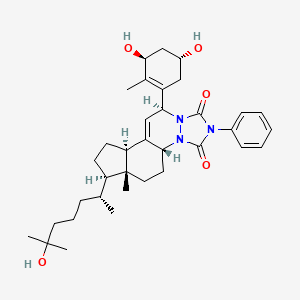

Lamotrigine-13C3 is the 13C-labeled form of Lamotrigine . Lamotrigine is a phenyltriazine antiepileptic used to treat some types of epilepsy and bipolar I disorder . It is used in the treatment of both epilepsy and as a mood stabilizer in bipolar disorder . It is approved for use in more than 30 countries .

Molecular Structure Analysis

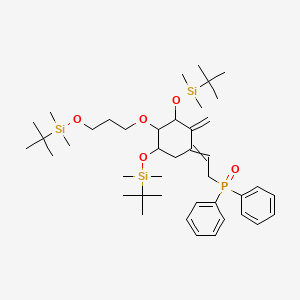

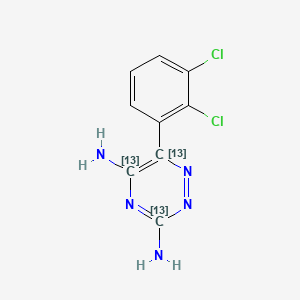

The molecular formula of Lamotrigine-13C3 is 13C3 C6 H7 Cl2 N5 . The molecular weight is 259.07 .Chemical Reactions Analysis

Lamotrigine selectively blocks voltage-gated Na+ channels, stabilizing presynaptic neuronal membranes and inhibiting glutamate release .科学的研究の応用

Nanosized Drug Delivery Systems

Lamotrigine-13C3: has been utilized in the development of nanosized drug delivery systems. Researchers have investigated the absorption of nanosized lamotrigine containing nasal powder via the nasal cavity . This approach aims to leverage the unique anatomical and physical properties of the nasal mucosa to achieve local, systemic, and directly central nerve system (CNS) effects. The use of Lamotrigine-13C3 in this context helps in studying the trans-epithelial absorption to reach the blood and target the brain by axonal transport.

Molecularly Imprinted Drug Carriers

Another innovative application is in the design of molecularly imprinted drug carriers. A study introduced a magnetic molecularly imprinted polymer (MIP) designed specifically for lamotrigine, which could function as a drug carrier . The use of Lamotrigine-13C3 in this research aids in the characterization of physicochemical parameters and the controlled release of the drug without a burst effect, showing promise for potential nasal administration in future applications.

Pharmacokinetic Studies

Lamotrigine-13C3: plays a crucial role in pharmacokinetic studies. It is used as an internal standard in UHPLC-MS/MS methods for the simultaneous determination of lamotrigine and other antiepileptic drugs in human blood plasma . This application is critical for dose adjustment in clinical practice, ensuring the bioactivity and toxicity of these drugs are monitored effectively.

Bioavailability Enhancement

The reduction of particle size to the nano range, using techniques like dry milling, has been shown to affect the bioavailability of pharmaceutical productsLamotrigine-13C3 is used in studies to compare the in vitro properties of nanonized lamotrigine and its physical mixture, leading to higher dissolution and permeability rates .

Drug Permeability and Dissolution Studies

Lamotrigine-13C3: is instrumental in investigating drug permeability and dissolution rates. By changing the particle size, surface, and structure of lamotrigine, researchers can study the improved in vitro dissolution and permeability rate, which is a key factor in the development of more effective drug formulations .

Analytical Method Development

In the development of analytical methods, Lamotrigine-13C3 is used to optimize collision energy and monitor ion transitions for accurate quantitation in mass spectrometry. This application is essential for the accurate, robust, rapid, and simple determination of lamotrigine in various samples .

将来の方向性

Lamotrigine’s potential to modulate multiple neurotransmitters and ion channels in the CNS makes it a promising drug for treating various neurological disorders . As our understanding of its mechanism of action in the CNS continues to evolve, the potential for the drug to be used in new indications will also be explored .

特性

IUPAC Name |

6-(2,3-dichlorophenyl)-(3,5,6-13C3)1,2,4-triazine-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i7+1,8+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZRQGJRPPTADH-ULEDQSHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)[13C]2=[13C](N=[13C](N=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662050 | |

| Record name | 6-(2,3-Dichlorophenyl)(~13~C_3_)-1,2,4-triazine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lamotrigine-13C3 | |

CAS RN |

1188265-38-4 | |

| Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine-3,5,6-13C3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2,3-Dichlorophenyl)(~13~C_3_)-1,2,4-triazine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine-13C3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: Why is Lamotrigine-13C3 used as an internal standard for Lamotrigine quantification in this study []?

A1: Lamotrigine-13C3 serves as an ideal internal standard for Lamotrigine due to their nearly identical chemical behavior during sample preparation and analysis. As an isotope-labeled analog, Lamotrigine-13C3 differs only in the presence of three carbon-13 isotopes. This difference in mass allows the mass spectrometer to distinguish between the two compounds, while their chemical similarities minimize variations in extraction recovery, ionization efficiency, and other analytical factors. By comparing the signal intensity of Lamotrigine to its internal standard, researchers can achieve more accurate and reliable quantification of Lamotrigine in complex biological matrices like blood plasma.

Q2: The study mentions potential isobaric interferences. How does the use of Lamotrigine-13C3 and optimized chromatography conditions address this challenge []?

A2: Isobaric interferences occur when different compounds share the same mass-to-charge ratio (m/z), making it difficult for the mass spectrometer to differentiate them. In the case of Lamotrigine, the study highlights a potential interference from Oxcarbazepine-D4, as they share some common ion pairs (m/z 257.1 > 212.0 and 257.1 > 184.0) [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

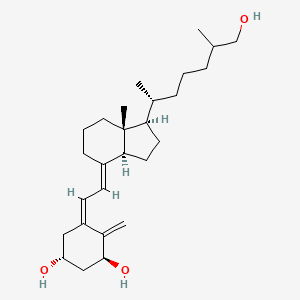

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)